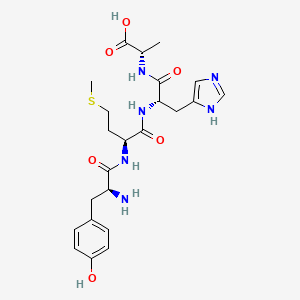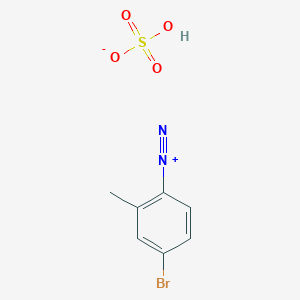![molecular formula C12H14Cl2N2 B14251810 4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile CAS No. 239797-85-4](/img/structure/B14251810.png)
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H14Cl2N2 It contains a benzonitrile core substituted with a bis(2-chloroethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can react with the bis(2-chloroethyl)amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent with structural similarities, used in the treatment of multiple myeloma and ovarian cancer.
Sarcolysine: A compound with a bis(2-chloroethyl)amino group, used in cancer treatment.
Uniqueness
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile is unique due to its specific substitution pattern on the benzonitrile core, which may confer distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
239797-85-4 |
|---|---|
分子式 |
C12H14Cl2N2 |
分子量 |
257.16 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethyl)aminomethyl]benzonitrile |
InChI |
InChI=1S/C12H14Cl2N2/c13-5-7-16(8-6-14)10-12-3-1-11(9-15)2-4-12/h1-4H,5-8,10H2 |
InChI 键 |
MSVFVPOFSQVVRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)






![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)



